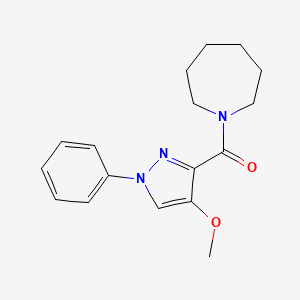
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone, also known as MPO, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. MPO is a novel psychoactive substance that belongs to the class of designer drugs known as cathinones. It has been found to possess stimulant and entactogenic properties, making it a promising candidate for use in various fields of research.
Mécanisme D'action
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone is believed to exert its effects through the inhibition of the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain. This results in the stimulation of the central nervous system and the production of feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It has also been found to produce feelings of euphoria, increased sociability, and heightened sensory perception.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments include its ability to produce consistent and reliable results, its low toxicity, and its relative ease of synthesis. However, the limitations of using this compound in lab experiments include its potential for abuse and its lack of availability in certain parts of the world.
Orientations Futures
There are several potential future directions for research involving (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone. These include studying its effects on the brain and its potential use in the treatment of neurological disorders, exploring its potential as a tool in behavioral pharmacology and drug discrimination studies, and investigating its potential for use in the development of new psychoactive substances. Additionally, further research is needed to better understand the long-term effects of this compound use and to develop strategies for mitigating its potential for abuse.
Méthodes De Synthèse
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-methylpiperidine with 3-phenylacetyl-2-cyanothiazole, followed by the addition of 2-methyl-2-oxazoline. The resulting product is then purified through various techniques to obtain the final compound.
Applications De Recherche Scientifique
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone has been found to have potential applications in various fields of scientific research. It has been studied for its effects on the central nervous system, particularly its ability to increase dopamine and serotonin levels, which may have implications for the treatment of certain neurological disorders. This compound has also been studied for its potential use as a tool in behavioral pharmacology and drug discrimination studies.
Propriétés
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-10-19(11-9-12)17(20)15-13(2)21-16(18-15)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBZAYKLBSGXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)
![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)




![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)

![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)

![1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)

![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7480935.png)
